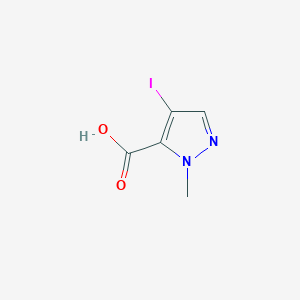

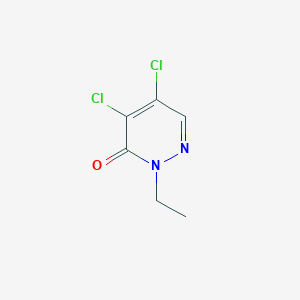

![molecular formula C16H18N2 B1298146 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole CAS No. 95399-28-3](/img/structure/B1298146.png)

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hepatic Protection and Therapeutic Potential

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated significant protective effects against chronic liver injuries like viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds modulate transcription factors, signaling pathways, oxidative stress, and DNA synthesis, influencing the activation, proliferation, and apoptosis of target cells. Furthermore, they regulate enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of hepatotoxic substances, offering a multifaceted approach to liver protection (Wang et al., 2016).

Indole Chemistry and Synthesis

The structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids have been a subject of interest in organic chemistry. Indoles can act on various targets within cancer cells, displaying potential antiproliferative effects in vitro and in vivo. This makes them valuable scaffolds for developing novel anticancer agents, highlighting the versatility of indole structures in medicinal chemistry (Song et al., 2020).

Antifungal and Antimicrobial Applications

Research on small molecules against Fusarium oxysporum, the pathogen causing Bayoud disease in date palms, has identified several indole derivatives with significant antifungal activity. These findings underscore the potential of indole-based compounds in addressing plant diseases and possibly extending to other antimicrobial applications (Kaddouri et al., 2022).

Supramolecular Chemistry

Indole derivatives have also found applications in supramolecular chemistry, particularly in the self-assembly of supramolecular capsules. Calix[4]pyrroles, derived from indole, have been used to construct molecular capsules through various interactions, demonstrating the potential of indole derivatives in designing complex molecular architectures with potential applications in drug delivery, catalysis, and materials science (Ballester, 2011).

HIV Treatment

Indolylarylsulfones have emerged as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, illustrating the critical role of indole derivatives in developing antiretroviral therapies. The structure-activity relationship studies have led to the identification of derivatives with improved pharmacological profiles, offering new avenues for AIDS treatment (Famiglini & Silvestri, 2018).

Zukünftige Richtungen

Given the biological activity of many pyrrole and indole derivatives, “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” could be a compound of interest for future research, particularly in the field of medicinal chemistry . Further studies could include the synthesis of the compound, investigation of its physical and chemical properties, exploration of its reactivity, and testing of its biological activity.

Wirkmechanismus

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . These interactions could potentially alter the biological activities of the targets, resulting in various therapeutic effects.

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

It can be inferred from related compounds that it may have various biological activities, potentially leading to therapeutic effects .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

3-[2-(2,5-dimethylpyrrol-1-yl)ethyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-12-7-8-13(2)18(12)10-9-14-11-17-16-6-4-3-5-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRSFBAQFCZILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCC2=CNC3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354460 |

Source

|

| Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95399-28-3 |

Source

|

| Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

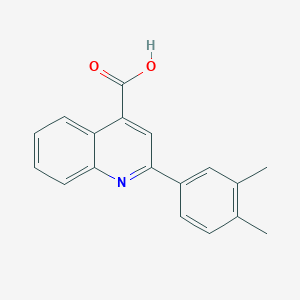

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

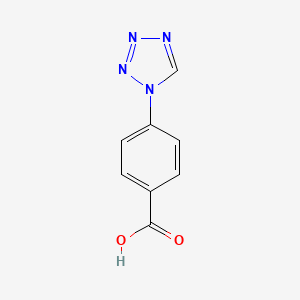

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)

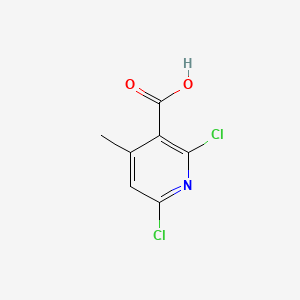

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)